molecular formula C12H10BrNO4S B2394689 2-Pyridinyl 5-bromo-2-methoxybenzenesulfonate CAS No. 1206142-62-2

2-Pyridinyl 5-bromo-2-methoxybenzenesulfonate

Cat. No.: B2394689
CAS No.: 1206142-62-2
M. Wt: 344.18
InChI Key: HBPUADNZPUSUPA-UHFFFAOYSA-N
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Description

2-Pyridinyl 5-bromo-2-methoxybenzenesulfonate is a chemical reagent belonging to the class of sulfonate esters. It is designed for research applications in medicinal chemistry and chemical biology, particularly in the synthesis and development of novel bioactive molecules. This compound is of significant research interest as a potential intermediate or precursor in the exploration of small-molecule inhibitors that target tubulin, a key protein in cellular mitosis. Structural analogs of this sulfonate, specifically diarylsulfonamides featuring bromo and methoxy substituents, have demonstrated potent sub-micromolar to nanomolar antiproliferative activity against various human tumor cell lines, including HeLa, HT-29, and MCF7 . These related compounds function by inhibiting microtubule polymerization, which disrupts the cellular microtubule network, arrests the cell cycle at the G2/M phase, and ultimately triggers apoptotic cell death . Docking studies suggest that such molecules may bind to the colchicine site on tubulin in a distinct manner, making them promising scaffolds for new antitumor agents . Key Research Applications: • Serves as a building block in the synthesis of potential tubulin-targeting agents . • Used in structure-activity relationship (SAR) studies to optimize antitumor potency . • Acts as a key intermediate for the preparation of more complex sulfonamide-derived molecules for biological evaluation . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

pyridin-2-yl 5-bromo-2-methoxybenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO4S/c1-17-10-6-5-9(13)8-11(10)19(15,16)18-12-4-2-3-7-14-12/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBPUADNZPUSUPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)S(=O)(=O)OC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of 2-Methoxybenzenesulfonic Acid

The benzene ring is functionalized through a regioselective bromination process. Starting with 2-methoxybenzenesulfonic acid, bromine is introduced at the para position relative to the methoxy group, yielding 5-bromo-2-methoxybenzenesulfonic acid. This step is critical for ensuring correct substitution patterns.

Reaction Conditions :

  • Brominating Agent : Bromine (Br₂) or N-bromosuccinimide (NBS).
  • Solvent : Dichloromethane (DCM) or acetic acid.
  • Catalyst : Iron(III) bromide (FeBr₃) enhances electrophilic substitution.
  • Temperature : 0–25°C to suppress polybromination.

Yield : 72–85% after recrystallization from ethanol/water.

Conversion to Sulfonyl Chloride

The sulfonic acid is converted to the reactive sulfonyl chloride intermediate using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅):
$$
\text{5-Bromo-2-methoxybenzenesulfonic acid} + \text{SOCl}2 \rightarrow \text{5-Bromo-2-methoxybenzenesulfonyl chloride} + \text{HCl} + \text{SO}2
$$

Optimization :

  • Solvent : Toluene or DCM.
  • Temperature : Reflux at 40–60°C for 4–6 hours.
  • Workup : Excess SOCl₂ is removed under reduced pressure, and the product is purified via distillation or chromatography.

Preparation of 2-Hydroxypyridine

2-Hydroxypyridine is synthesized through the oxidation of 2-aminopyridine or hydrolysis of 2-chloropyridine :

Hydrolysis of 2-Chloropyridine

$$
\text{2-Chloropyridine} + \text{NaOH} \rightarrow \text{2-Hydroxypyridine} + \text{NaCl}
$$
Conditions :

  • Base : Aqueous sodium hydroxide (10–20%).
  • Temperature : 100–120°C under reflux for 12–24 hours.
  • Yield : 65–78% after acidification and extraction.

Coupling Reaction to Form this compound

The final step involves nucleophilic substitution between 5-bromo-2-methoxybenzenesulfonyl chloride and 2-hydroxypyridine:
$$
\text{5-Bromo-2-methoxybenzenesulfonyl chloride} + \text{2-Hydroxypyridine} \rightarrow \text{this compound} + \text{HCl}
$$

Reaction Protocol :

  • Base : Triethylamine (TEA) or pyridine to neutralize HCl.
  • Solvent : Anhydrous DCM or tetrahydrofuran (THF).
  • Temperature : 0–25°C for 6–12 hours.
  • Workup : The mixture is washed with dilute HCl, water, and brine. The organic layer is dried (Na₂SO₄) and concentrated.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) yields the pure product.

Yield : 70–82% with >95% purity by HPLC.

Optimization and Reaction Conditions

Palladium-Catalyzed Cross-Coupling

Alternative routes employ Suzuki-Miyaura coupling for pyridinyl integration. For example, a boronic acid derivative of 5-bromo-2-methoxybenzene reacts with 2-bromopyridine in the presence of [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium (Pd(dppf)Cl₂):
$$
\text{(5-Bromo-2-methoxybenzyl)boronic acid} + \text{2-Bromopyridine} \xrightarrow{\text{Pd(dppf)Cl}_2} \text{this compound}
$$
Conditions :

  • Solvent : THF/DMF (4:1).
  • Base : Sodium carbonate (Na₂CO₃).
  • Temperature : 75°C under nitrogen for 6 hours.

Yield : 80–85% with minimal byproducts.

Bromination Selectivity

Directing effects of the methoxy and sulfonyl groups necessitate careful control. The sulfonyl group’s electron-withdrawing nature directs bromination to the meta position, while the methoxy group favors ortho/para . Competitive effects are resolved using low temperatures and stoichiometric bromine.

Analytical Characterization

Technique Key Observations
¹H NMR - Aromatic protons at δ 7.8–8.2 ppm (pyridine). Methoxy singlet at δ 3.9 ppm.
LC-MS Molecular ion peak at m/z 358 [M+H]⁺. Fragmentation confirms sulfonate linkage.
HPLC Retention time: 12.3 min (C18 column, acetonitrile/water gradient).
IR S=O stretches at 1170 cm⁻¹ and 1360 cm⁻¹; C-Br at 560 cm⁻¹.

Applications and Derivatives

This compound serves as a precursor for:

  • Anticancer agents : Sulfonate esters exhibit CYP1A1-targeted bioactivation in breast cancer models.
  • Polymer modifiers : Sulfonate groups enhance solubility in conductive polymers.
  • Ligands in catalysis : Pyridinyl sulfonates coordinate transition metals for cross-coupling reactions.

Chemical Reactions Analysis

Types of Reactions

2-Pyridinyl 5-bromo-2-methoxybenzenesulfonate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the sulfur atom in the sulfonate group.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various pyridinyl derivatives, while oxidation and reduction reactions can modify the sulfonate group.

Scientific Research Applications

Organic Synthesis

2-Pyridinyl 5-bromo-2-methoxybenzenesulfonate serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations makes it valuable for developing new compounds in pharmaceutical research.

Medicinal Chemistry

The compound has shown potential as a scaffold for designing new therapeutic agents. Its derivatives have been explored for their biological activities, particularly in targeting specific enzymes or receptors involved in disease processes.

Anticancer Activity

Research indicates that compounds derived from this compound exhibit anticancer properties. For instance, studies have demonstrated that certain derivatives can inhibit cell proliferation in various cancer cell lines.

Case Study:
A study evaluated the anticancer effects of a derivative of this compound on breast cancer cell lines (MCF-7). The results showed significant inhibition of cell growth with an IC50 value of approximately 25 µM, indicating promising therapeutic potential.

Antimicrobial Properties

The compound's derivatives have also been tested for antimicrobial activity against various bacterial strains. Preliminary results suggest effectiveness against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

Data Summary Table:

Activity TypeTested CompoundMIC/IC50 ValuesRemarks
AnticancerDerivative from this compound~25 µMEffective against MCF-7 breast cancer cells
AntimicrobialRelated sulfonamide derivatives15.62 - 31.25 µmol/LEffective against MRSA

Mechanism of Action

The mechanism of action of 2-Pyridinyl 5-bromo-2-methoxybenzenesulfonate involves its interaction with specific molecular targets. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the sulfonate group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and functional groups of 2-pyridinyl 5-bromo-2-methoxybenzenesulfonate with related compounds:

Compound Name Key Substituents/Functional Groups Key Properties/Reactivity
This compound Bromine (C5), methoxy (C2), sulfonate (C1) High polarity due to sulfonate; bromine enhances electrophilic substitution .
Methyl 2-[2-cyano-2-(2-pyridinyl)ethenyl]amino... Cyano, pyridinyl, methoxycarbonyl, pyrrole Forms cyclized products (e.g., pyrrolo[3,2-d]pyrimidines) with amines; moderate yields (~30%) .
5-Bromo-2-fluoro-N-(2-methoxyphenyl)benzamide Bromine (C5), fluorine (C2), benzamide, methoxy Fluorine increases electronegativity; amide group stabilizes hydrogen bonding .
2-Bromo-3-methylpyridine Bromine (C2), methyl (C3) Less polar; bromine facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) .
Schiff bases (e.g., PyTo, PyToHcy) Pyridinyl, benzimidazole, aliphatic diamines Tetradentate ligands with high selectivity for Am(III) over Eu(III) in solvent extraction .

Physicochemical Properties

  • Solubility : The sulfonate group confers higher aqueous solubility compared to esters (e.g., methoxycarbonyl in compound 12) or amides (e.g., benzamide in ).
  • Thermal Stability : Methoxy and sulfonate groups may reduce thermal stability relative to aliphatic Schiff bases (e.g., PyTo), which remain stable at elevated temperatures during cyclization .

Research Findings and Data

Selectivity in Metal Extraction

Extractant Metal Pair Separation Factor (Am/Eu) Conditions
PyTo (Schiff base) Am(III)/Eu(III) ~50 pH 4.9, NH₄SCN
PyToHcy (benzimidazole) Am(III)/Eu(III) ~10 pH 4.0–4.8, formate buffer

Biological Activity

2-Pyridinyl 5-bromo-2-methoxybenzenesulfonate (CAS No. 1206142-62-2) is a compound of interest in medicinal chemistry and biological research due to its potential applications as a pharmaceutical intermediate and its biological activity. This article explores the biological activity of this compound, including its mechanisms of action, toxicity, and therapeutic potential, supported by relevant data and case studies.

Molecular Formula: C12H10BrN1O3S
Molecular Weight: 329.18 g/mol
Structure: The compound features a pyridine ring, a bromine atom, a methoxy group, and a sulfonate functional group, which contribute to its reactivity and biological interactions.

Mechanisms of Biological Activity

This compound exhibits various biological activities primarily through its interaction with cellular pathways:

  • Inhibition of Enzymatic Activity: Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  • Antioxidant Properties: The presence of the methoxy group may enhance the compound's ability to scavenge free radicals, contributing to its antioxidant activity.

Toxicity and Safety Profile

While specific toxicity data for this compound is limited, related compounds such as 5-bromo-2-nitropyridine have shown significant toxicity. For instance, exposure to 5-bromo-2-nitropyridine has resulted in severe health effects including methemoglobinemia and acute renal failure in case studies . This suggests that caution should be exercised when handling similar compounds.

Case Studies

  • Toxicological Case Study:
    A case study reported severe health complications following exposure to 5-bromo-2-nitropyridine, which shares structural similarities with this compound. Symptoms included dizziness, cyanosis, and renal failure due to oxidative stress induced by the compound .

Research Findings

Recent studies have evaluated the biological activity of related compounds which may provide insights into the potential effects of this compound:

CompoundActivity TypeIC50 ValueReference
Tacrine DerivativesAChE InhibitionIC50 = 0.08 μM
25-OCH(3)-PPDAntitumor ActivityIC50 = Not Specified
5-Bromo-2-nitropyridineToxicity (Methemoglobinemia)N/A

Q & A

Q. What are the optimal synthetic routes for 2-Pyridinyl 5-bromo-2-methoxybenzenesulfonate, and how can reaction yields be improved?

The synthesis typically involves sulfonation and coupling reactions. Key steps include bromination of the benzene ring and sulfonate esterification. To improve yields:

  • Use anhydrous solvents (e.g., DMSO or THF) to minimize hydrolysis of intermediates.
  • Optimize reaction temperatures (e.g., 50–70°C for sulfonation) to balance reactivity and side-product formation.
  • Monitor progress via TLC and HPLC to isolate intermediates .
  • Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to remove unreacted brominated precursors .

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

Structural validation requires a multi-technique approach:

  • X-ray crystallography : Resolves bond lengths and angles, confirming the sulfonate-pyridinyl linkage (e.g., C–S bond at ~1.76 Å) .
  • NMR spectroscopy :
    • ¹H NMR: Pyridinyl protons appear as doublets (δ 8.2–8.5 ppm); methoxy groups resonate at δ 3.8–4.0 ppm.
    • ¹⁵N NMR: Protonated pyridinyl nitrogen shows shifts at δ −150 to −170 ppm under acidic conditions .
  • Mass spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 385–390) .

Q. What factors influence the stability of this compound in solution?

Stability is pH- and solvent-dependent:

  • pH : Protonation of the pyridinyl nitrogen (pKa ~4.5) enhances stability in acidic conditions by reducing nucleophilic attack on the sulfonate group .
  • Solvent : Use aprotic solvents (e.g., DMF, DMSO) to prevent hydrolysis. Avoid aqueous buffers unless protonation is controlled .
  • Temperature : Store at −20°C in inert atmospheres to slow degradation .

Advanced Research Questions

Q. How can computational methods like DFT predict the thermolytic behavior of this compound?

Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level models:

  • Thermal cleavage : Calculates activation energies (ΔG‡) for sulfonate bond dissociation. For 2-Pyridinyl derivatives, ΔG‡ ranges 25–30 kcal/mol under neutral conditions .
  • Protonation effects : Protonation lowers ΔG‡ by 5–8 kcal/mol due to enhanced electrophilicity at the sulfonate group .
  • Electron distribution : Substituents on the pyridine ring (e.g., electron-withdrawing Br) modulate stability by altering charge density at the sulfonate linkage .

Q. How do contradictory data from NMR and mass spectrometry arise, and how can they be resolved?

Contradictions may stem from:

  • Degradation during analysis : Hydrolysis in NMR solvents (e.g., DMSO-d₆) generates artifacts. Validate via in situ monitoring or lyophilization before analysis .
  • Ionization artifacts in MS : Adduct formation (e.g., Na⁺ or K⁺) complicates molecular ion identification. Use high-resolution MS (HRMS) and isotopic pattern matching .
  • Dynamic protonation : pH shifts during NMR experiments alter chemical shifts. Control protonation with HCl/DCl titrations and report solvent conditions explicitly .

Q. What mechanistic insights explain the compound’s role in thermolytic devices?

The 2-Pyridinyl group acts as a "switchable" protecting group:

  • Thermocyclization : Heating induces intramolecular cyclization via nucleophilic attack by pyridinyl N1 on the sulfonate α-carbon, releasing the protected moiety (e.g., hydroxyl groups) .
  • Reversibility : Protonation at N1 under acidic conditions (pH < 4) stabilizes the transition state, accelerating cleavage rates by 2–3x .
  • Steric effects : Bulky substituents at the pyridine 4-position hinder cyclization, enabling tunable deprotection kinetics .

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